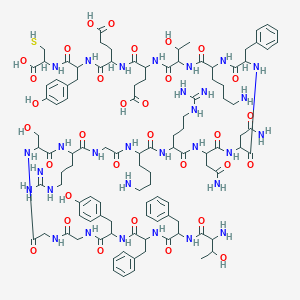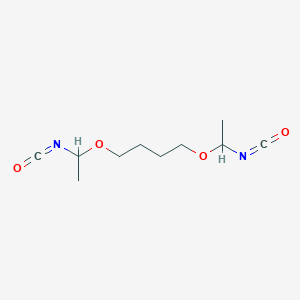
1,4-Bis(1-isocyanatoethoxy)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(1-isocyanatoethoxy)butane is a chemical compound with the molecular formula C10H16N2O4. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes. Polyurethanes are versatile materials used in a wide range of products, including foams, coatings, adhesives, and elastomers.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(1-isocyanatoethoxy)butane can be synthesized through the reaction of 1,4-butanediol with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Chloroformate: 1,4-Butanediol reacts with phosgene to form 1,4-bis(chloroformate)butane.
Formation of Isocyanate: The chloroformate intermediate is then treated with a suitable amine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
化学反应分析
Types of Reactions
1,4-Bis(1-isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
1,4-Bis(1-isocyanatoethoxy)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
作用机制
The mechanism of action of 1,4-bis(1-isocyanatoethoxy)butane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reactants.
相似化合物的比较
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used as a chloromethylation reagent.
1,4-Bis(diphenylphosphino)butane: Used in coordination chemistry as a ligand.
1,4-Bis(imidazole)butane: Used in the synthesis of coordination polymers.
Uniqueness
1,4-Bis(1-isocyanatoethoxy)butane is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for the synthesis of polyurethanes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds that may not have the same level of reactivity or versatility in polymer synthesis.
属性
CAS 编号 |
1117-68-6 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
1,4-bis(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C10H16N2O4/c1-9(11-7-13)15-5-3-4-6-16-10(2)12-8-14/h9-10H,3-6H2,1-2H3 |
InChI 键 |
CCQVGKIQHZQKHO-UHFFFAOYSA-N |
规范 SMILES |
CC(N=C=O)OCCCCOC(C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

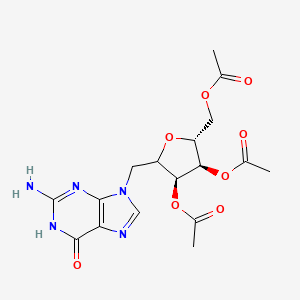

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
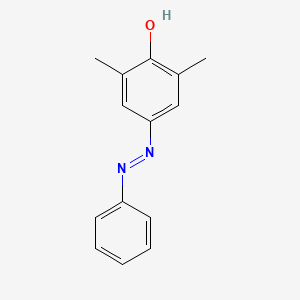
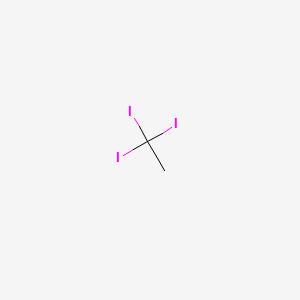
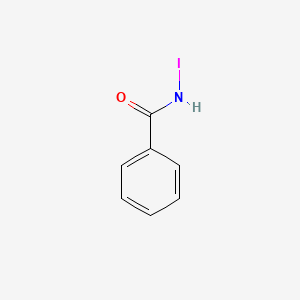
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

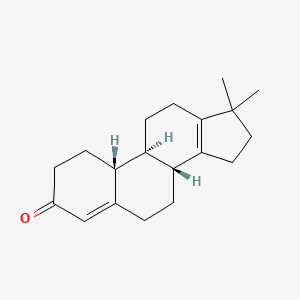
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
